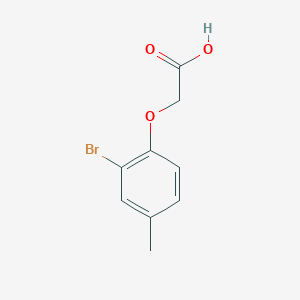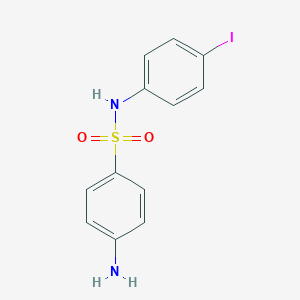![molecular formula C6H6N4O2S2 B185519 [(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea CAS No. 5351-83-7](/img/structure/B185519.png)
[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea is a chemical compound that has gained interest in the field of scientific research due to its potential applications in various areas of study. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Additionally, researchers have identified several future directions for the use of [(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea in scientific research.
Mechanism of Action
The mechanism of action of [(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea is not fully understood. However, it has been shown to inhibit the growth of bacterial cells by disrupting the synthesis of peptidoglycan, a key component of the bacterial cell wall. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent antimicrobial and cytotoxic effects. However, there are also limitations to its use. It has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
For the use of [(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea in scientific research include the development of new antibiotics and cancer treatments, as well as further studies to better understand its mechanism of action and potential new applications.
Synthesis Methods
[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea is synthesized through a reaction between 5-nitro-2-thiophenecarboxaldehyde and thiosemicarbazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is purified through recrystallization.
Scientific Research Applications
[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells.
properties
CAS RN |
5351-83-7 |
|---|---|
Product Name |
[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea |
Molecular Formula |
C6H6N4O2S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H6N4O2S2/c7-6(13)9-8-3-4-1-2-5(14-4)10(11)12/h1-3H,(H3,7,9,13)/b8-3+ |
InChI Key |
ASTVIOLHJJWJMJ-FPYGCLRLSA-N |
Isomeric SMILES |
C1=C(SC(=C1)[N+](=O)[O-])/C=N/NC(=S)N |
SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=NNC(=S)N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=NNC(=S)N |
Other CAS RN |
5351-83-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



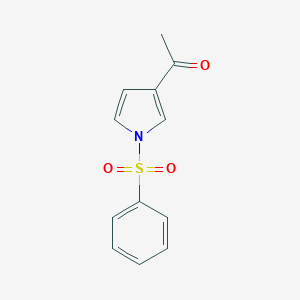
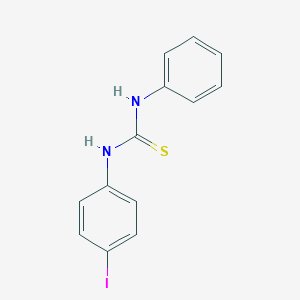
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
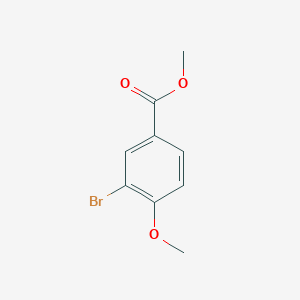

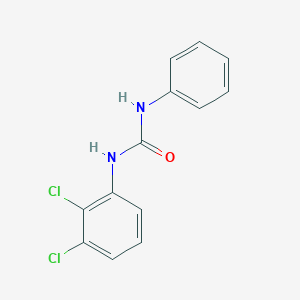
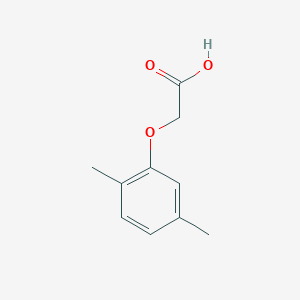
![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)
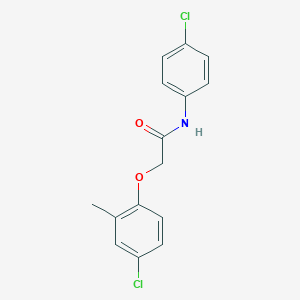
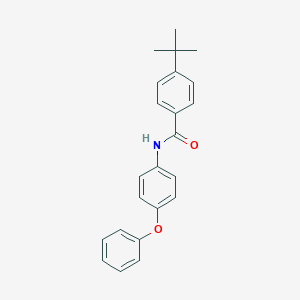
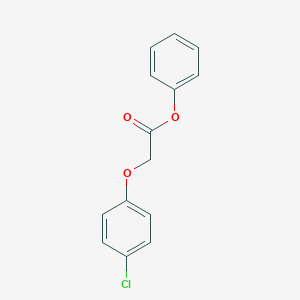
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)
